Halofuginone lactate
Overview
Description
“Halofuginone lactate” is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Halofuginone lactate primarily targets collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) . These proteins play crucial roles in the regulation of extracellular matrix (ECM) deposition and cell proliferation .
Mode of Action
This compound acts as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It also suppresses extracellular matrix deposition and cell proliferation . Furthermore, it inhibits the enzyme glutamyl-prolyl tRNA synthetase , leading to the accumulation of uncharged prolyl tRNAs, which serve as a signal to initiate the amino acid starvation response .
Biochemical Pathways
This compound affects the TGFβ signaling pathway . It inhibits Smad3 phosphorylation downstream of this pathway, resulting in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . This compound also influences the IL-17 signaling pathway , inhibiting inflammation and autoimmune reactions .
Pharmacokinetics
This compound is readily bioavailable and rapidly absorbed following oral administration . The half-life of this compound ranges from 23.8 to 72.1 hours , indicating its potential for sustained action in the body.
Result of Action
The profound antitumoral effect of this compound is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation . It effectively suppresses tumor progression and metastasis in mice .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, in the liver stage of malaria, halofuginone inhibited the P. berghei sporozoite load in HepG2 cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Halofuginone lactate” typically involves multi-step organic reactions. The starting materials might include brominated and chlorinated aromatic compounds, piperidine derivatives, and other organic reagents. Common reaction conditions could involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: Reactions might be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:
Continuous flow reactors: For better control over reaction conditions.
Purification techniques: Such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases like cancer, bacterial infections, or neurological disorders.
Industry
Industrially, these compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one
- 7-Bromo-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one
Uniqueness
The presence of both bromine and chlorine atoms in the compound might confer unique reactivity and biological activity compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)/t14?,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATQERNJKZPJNX-NUNOUFIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)O.C1C[C@H](C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002535 | |
Record name | 2-Hydroxypropanoic acid--7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82186-71-8 | |
Record name | 2-Hydroxypropanoic acid--7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-trans-7-Bromo-6-chloro-3-[3-(3-hydroxypiperidine-2-yl)-2-oxopropyl]-3H-chinazolin-4-one lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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